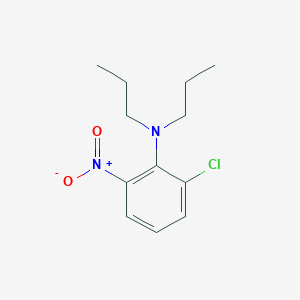

2-chloro-6-nitro-N,N-dipropylaniline

Description

2-Chloro-6-nitro-N,N-dipropylaniline is a substituted aniline derivative with a chloro group at the 2-position and a nitro group at the 6-position of the aromatic ring, along with two propyl groups attached to the nitrogen atom (N,N-dipropyl). These compounds are primarily used in agrochemicals (e.g., herbicides) and polymer chemistry (e.g., photoinitiators) due to their electron-withdrawing substituents, which influence reactivity and stability .

Properties

IUPAC Name |

2-chloro-6-nitro-N,N-dipropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-3-8-14(9-4-2)12-10(13)6-5-7-11(12)15(16)17/h5-7H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPTWNDAZOPFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-chloro-6-nitro-N,N-dipropylaniline with structurally related compounds:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) enhance stability and reduce solubility in non-polar solvents. The chloro-nitro combination in the target compound may offer intermediate reactivity compared to trifluralin (highly electron-deficient due to -CF₃) and nitralin (dual nitro groups) . Methylsulfonyl vs. Chloro: Nitralin’s 4-(methylsulfonyl) group increases polarity and soil mobility, whereas the chloro group in the target compound may reduce environmental persistence .

Applications: Herbicides: Nitralin and trifluralin are soil-applied herbicides targeting weed seedlings. Polymer Chemistry: N,N-Dipropylaniline derivatives act as photoinitiators when combined with nitroaromatics (e.g., para-nitroaniline). The target compound’s nitro group could enable similar applications .

Physicochemical Properties

- Solubility : Chloro and nitro groups likely render the compound sparingly soluble in water but soluble in organic solvents (e.g., DMF, ethyl acetate), similar to nitralin (log Kow ~3.5) .

- Thermal Stability : Calculated properties for 2-chloro-4-nitro-N,N-dipropylaniline (CAS 6216-91-7) suggest a boiling point of ~712 K and critical temperature of ~938 K, which may approximate the target compound’s behavior .

Environmental and Toxicological Profiles

- Environmental Fate : Chlorinated nitroanilines are generally persistent in soil but less mobile than sulfonated analogs (e.g., nitralin) .

- Toxicity: No direct data exists for the target compound. However, nitralin exhibits moderate acute toxicity (LC₅₀ >10 mg/L in fish), suggesting cautious handling .

Preparation Methods

Methodology

NAS is a widely used approach for introducing amine groups into aromatic systems. For 2-chloro-6-nitro-N,N-dipropylaniline, this method involves substituting a halogen (e.g., chlorine or bromine) on a pre-functionalized nitrobenzene derivative with dipropylamine.

Example Protocol

Mechanism

The nitro group activates the aromatic ring, facilitating nucleophilic attack by dipropylamine at the para position relative to the nitro group. The halogen (Cl/Br) at the ortho position remains intact due to steric and electronic effects.

Table 1: NAS Reaction Optimization

Stepwise Nitration and Chlorination

Methodology

This route involves sequential nitration and chlorination of N,N-dipropylaniline. The order of substitution is critical due to directing effects:

-

Nitration :

-

Substrate: N,N-Dipropylaniline

-

Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

-

Conditions: 0–5°C, 1 hour

-

Product: 4-Nitro-N,N-dipropylaniline (yield: 73%)

-

-

Chlorination :

Challenges

-

Regioselectivity : Nitro groups direct electrophiles to meta positions, complicating ortho-chlorination.

-

Side reactions : Over-chlorination or ring oxidation may occur without precise temperature control.

Continuous Flow Synthesis

Methodology

Adopted from industrial-scale dinitroaniline production, this method uses a tubular reactor for high-throughput synthesis:

-

Substrate : 2-Chloro-6-nitrofluorobenzene

-

Reagents :

-

Dipropylamine (1.1 equiv)

-

Sodium hydroxide (1.3 equiv, 20% aqueous solution)

-

-

Conditions :

Advantages

-

Scalability: Suitable for kilogram-scale production.

-

Safety: Minimizes exposure to hazardous intermediates.

Reductive Amination of Chloronitrobenzene Derivatives

Methodology

This two-step process involves reducing a nitro group to an amine, followed by alkylation:

-

Reduction :

-

Alkylation :

Limitations

-

Multiple purification steps reduce overall efficiency.

-

Alkylation may lead to N-monopropylated by-products.

Comparative Analysis of Methods

Table 2: Method Comparison

Q & A

Q. What are the recommended synthesis and purification protocols for 2-chloro-6-nitro-N,N-dipropylaniline and its derivatives?

To synthesize derivatives like 4-isocyano-2-nitro-N,N-dipropylaniline, adopt a stepwise approach:

- Functionalization : Introduce nitro and chloro groups via electrophilic substitution, ensuring precise temperature control to avoid over-nitration.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by vacuum distillation to isolate intermediates. For nitroaniline derivatives, recrystallize from ethanol to remove impurities .

- Characterization : Confirm purity via melting point analysis and ¹H/¹³C NMR, referencing spectral data from structurally similar compounds (e.g., 4-isocyano-2-nitroaniline derivatives) .

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate nitroaromatic compounds.

- Spectroscopy : Use ¹H NMR (CDCl₃, 400 MHz) to confirm substitution patterns; the chloro and nitro groups induce distinct deshielding effects. Cross-validate with HRMS for molecular weight confirmation .

- Kinetic Monitoring : Track nitro group reduction or photodegradation using UV-Vis spectroscopy (λmax = 300–400 nm for nitroaromatics) .

Q. How does this compound act as a photoinitiator in polymerization systems?

- Dual-Component Mechanism : The compound requires a synergistic amine (e.g., N,N-dipropylaniline) for radical generation. UV irradiation (365 nm) induces electron transfer between the nitro group and amine, producing initiating radicals.

- Experimental Validation : Conduct bulk polymerization with Triethylene glycol dimethacrylate. Monitor conversion via FTIR (C=C bond attenuation at 1630 cm⁻¹) and gravimetry. Note: No polymerization occurs with either component alone .

Advanced Research Questions

Q. What mechanistic insights explain the dependency on molar ratios in dual-component photoinitiation systems?

- Optimal Ratios : A 1:4 molar ratio (nitro compound:amine) maximizes radical yield due to balanced electron donor/acceptor stoichiometry. At higher amine ratios (e.g., 8:1), competing side reactions (e.g., amine oxidation by atmospheric O₂) reduce initiation efficiency.

- Methodology : Use stopped-flow spectroscopy to quantify radical lifetimes. Supplement with ESR to identify transient species under varied ratios .

Q. How can researchers resolve contradictions in kinetic data for nitroaniline-initiated polymerization?

- Case Study : At 8:1 amine:nitro ratios, unexpected para-nitroaniline depletion rates suggest competing pathways.

- Experimental Design :

- Oxygen Exclusion : Perform reactions under inert atmosphere (N₂/Ar) to suppress amine oxidation.

- Kinetic Modeling : Apply pseudo-first-order approximations to distinguish initiation vs. side reaction rate constants .

- Sensitivity Analysis : Vary light intensity and amine structure (e.g., diphenylenediamine vs. dipropylaniline) to isolate variables .

Q. What methodologies are suitable for studying the environmental degradation of chloro-nitroaniline herbicides?

- Soil Incubation Studies : Incorporate this compound into soil matrices and monitor degradation via LC-MS/MS. Compare with analogs (e.g., nitralin, SD-11831) to identify hydrolytic or microbial pathways .

- Photolysis Experiments : Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze nitro group reduction products (e.g., hydroxylamines) using GC-MS .

Q. How do structural modifications influence the herbicidal activity of dinitroaniline derivatives?

- SAR Framework :

- Nitro Positioning : 2,6-dinitro substitution (vs. 2,4) enhances soil persistence by sterically shielding the nitro groups from nucleophilic attack.

- Alkyl Chain Effects : Dipropyl groups improve lipid solubility, increasing root uptake. Compare with trifluralin (CF₃ substitution) for volatility trade-offs .

- Testing Protocol : Use greenhouse assays (e.g., cotton seedling growth inhibition) and quantify EC₅₀ values for structure-activity correlations .

Q. What strategies enable functionalization of this compound for novel applications?

- Isocyanide Derivatives : React with tert-butyl isocyanide under Pd catalysis to introduce isocyano groups at the para position. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

- Biological Probes : Conjugate with fluorescent tags (e.g., dansyl chloride) for tracking uptake in plant models. Validate via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.